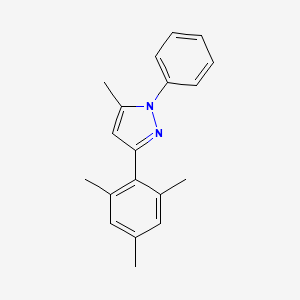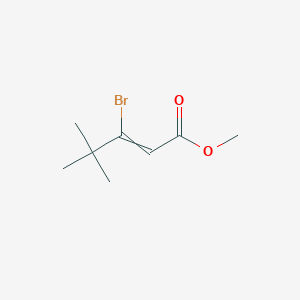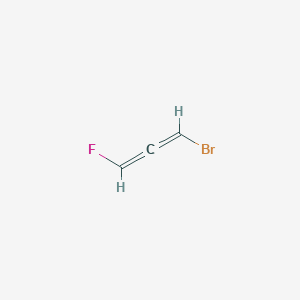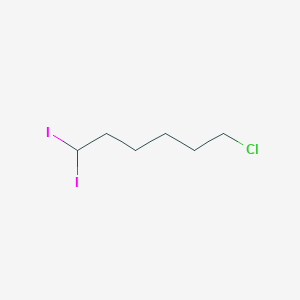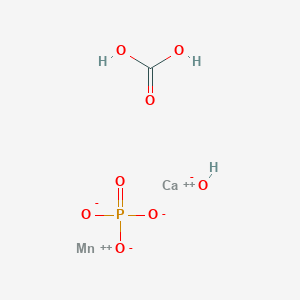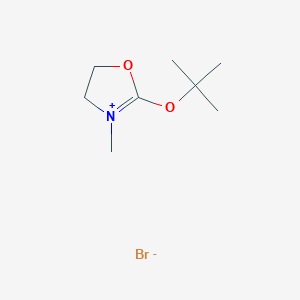
2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide is a chemical compound that belongs to the class of oxazolium salts. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the oxazolium ring imparts unique reactivity and stability to the compound, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide typically involves the reaction of tert-butyl alcohol with 3-methyl-4,5-dihydro-1,3-oxazole in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired oxazolium salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) are maintained to facilitate the reaction.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalyst: A suitable catalyst, such as a Lewis acid, may be employed to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters and efficient heat transfer.
Purification Steps: Techniques such as recrystallization or chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazolones or other oxidized products.
Reduction Reactions: Reduction can lead to the formation of dihydro derivatives with altered reactivity.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Products: Various substituted oxazolium salts.
Oxidation Products: Oxazolones and other oxidized derivatives.
Reduction Products: Dihydro derivatives with modified chemical properties.
Aplicaciones Científicas De Investigación
2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide finds applications in several scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for bioactive molecules.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide involves its ability to participate in nucleophilic substitution and other reactions due to the presence of the oxazolium ring. The molecular targets and pathways include:
Nucleophilic Attack: The bromide ion can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Electrophilic Sites: The oxazolium ring provides electrophilic sites that can interact with various reagents.
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-Butyl-4,5-dihydro-1,3-oxazol-3-ium chloride
- 3-Methyl-4,5-dihydro-1,3-oxazol-3-ium iodide
- 2-tert-Butoxy-4,5-dihydro-1,3-oxazol-3-ium fluoride
Uniqueness
2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide is unique due to its specific substituents, which impart distinct reactivity and stability. The tert-butoxy group enhances its solubility and reactivity, making it a valuable compound in various chemical processes.
Propiedades
Número CAS |
828272-17-9 |
|---|---|
Fórmula molecular |
C8H16BrNO2 |
Peso molecular |
238.12 g/mol |
Nombre IUPAC |
3-methyl-2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazol-3-ium;bromide |
InChI |
InChI=1S/C8H16NO2.BrH/c1-8(2,3)11-7-9(4)5-6-10-7;/h5-6H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
VBIXIPHDDWFFQQ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC1=[N+](CCO1)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


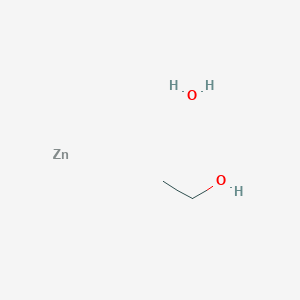
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine](/img/structure/B14217863.png)
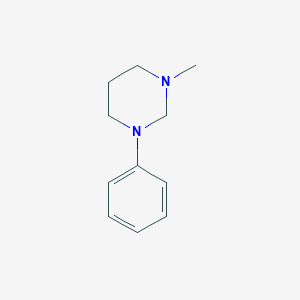
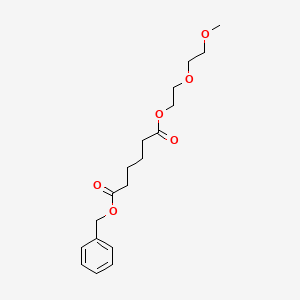
![Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B14217870.png)

